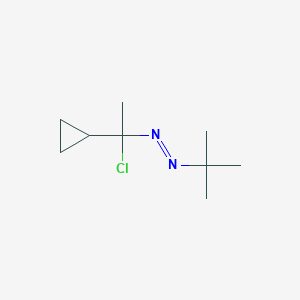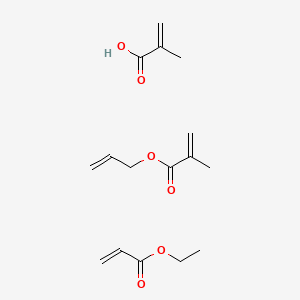
Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is a complex polymer known for its versatile applications in various industries. This compound is a type of acrylic polymer, which is formed by the polymerization of monomers such as 2-propenoic acid, 2-methyl-, ethyl 2-propenoate, and 2-propenyl 2-methyl-2-propenoate. These polymers are widely used due to their excellent chemical resistance, durability, and flexibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate typically involves free radical polymerization. This process requires the use of initiators such as azo compounds or peroxides to generate free radicals, which then initiate the polymerization of the monomers. The reaction is usually carried out in a solvent like anhydrous ethanol or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiators and solvents. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. The polymerization process can be continuous or batch-wise, depending on the production requirements. After the polymerization is complete, the polymer is purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in polymers with modified functional groups, enhancing their properties for specific applications .
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate involves the interaction of its functional groups with various molecular targets. The polymer chains can form physical and chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner through diffusion or degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and rigidity, commonly used in optical applications.
Poly(ethyl acrylate): Offers flexibility and is used in coatings and adhesives.
Poly(butyl acrylate): Provides excellent elasticity and is used in pressure-sensitive adhesives
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is unique due to its combination of monomers, which imparts a balance of flexibility, chemical resistance, and durability. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Propriétés
Numéro CAS |
55088-65-8 |
|---|---|
Formule moléculaire |
C16H24O6 |
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2.C5H8O2.C4H6O2/c1-4-5-9-7(8)6(2)3;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,1-2,5H2,3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
Clé InChI |
VRYCDGAYXVYMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OCC=C |
Numéros CAS associés |
55088-65-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
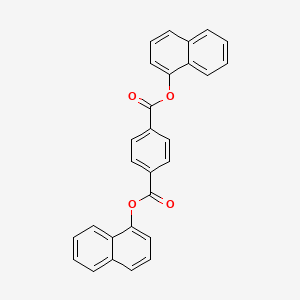
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)

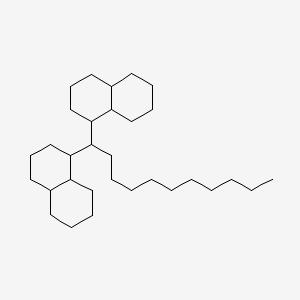
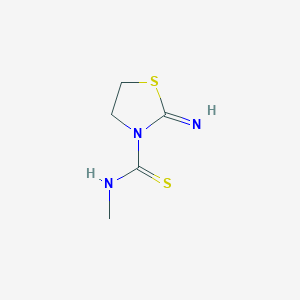
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

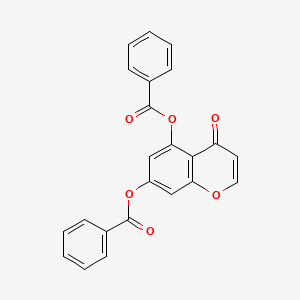
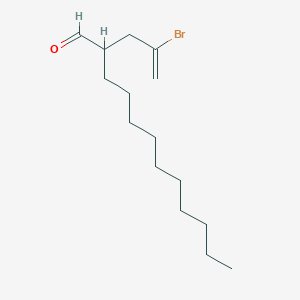
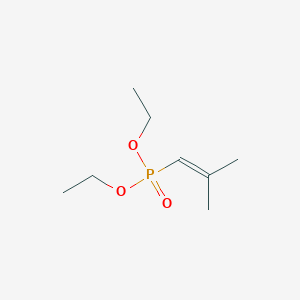
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
